molecular formula C12H12Cl2N2OS B2629147 N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide CAS No. 1445609-78-8

N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide

Cat. No. B2629147
CAS RN: 1445609-78-8
M. Wt: 303.2
InChI Key: YBWOMIPWVQLCEB-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to regulate neuronal activity and alleviate symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By increasing GABA levels, this compound can help to reduce neuronal excitability and promote relaxation and calmness.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide is its high selectivity for GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors that can be used to treat a wider range of neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and behavior, as well as its potential use in combination with other drugs for the treatment of various disorders. Finally, the development of new methods for administering this compound, such as nanoparticle-based delivery systems, may also be an area of future research.

Synthesis Methods

The synthesis of N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide involves the reaction of 1-cyanocyclopropane carboxylic acid with 2,5-dichlorothiophene-3-carboxylic acid, followed by amidation with butanoyl chloride. The resulting product is then purified using column chromatography to obtain this compound in high purity and yield.

Scientific Research Applications

N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can help to alleviate symptoms of disorders such as epilepsy, anxiety, and depression. In addition, this compound has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to decrease cocaine self-administration in preclinical studies.

properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS/c13-9-6-8(11(14)18-9)2-1-3-10(17)16-12(7-15)4-5-12/h6H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWOMIPWVQLCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CCCC2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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